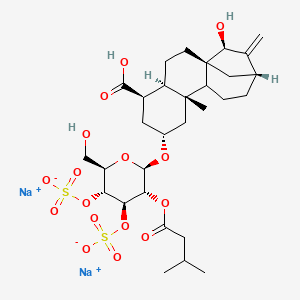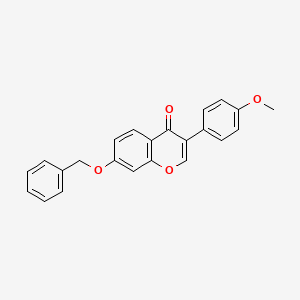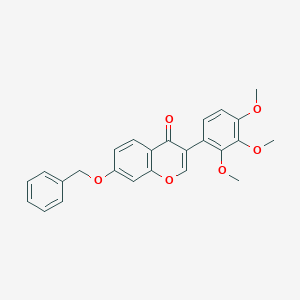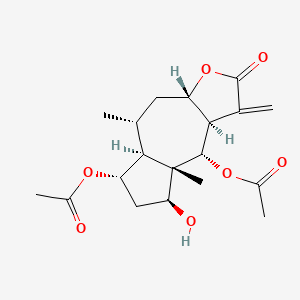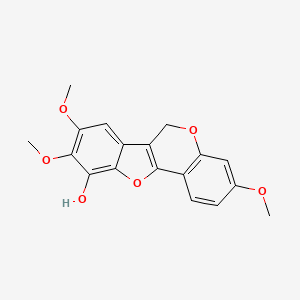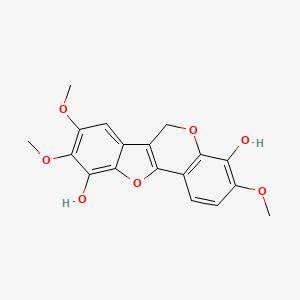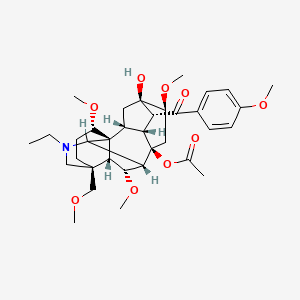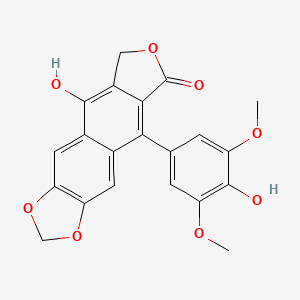
4'-脱甲基脱氢鬼臼毒素
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4’-Demethyldehydropodophyllotoxin is an aryltetralin lignan that can be isolated from the leaves of Podophyllum hexandrum . This compound exhibits significant cytotoxic and antitumor activities . It is structurally related to podophyllotoxin, a well-known lignan used in the synthesis of various anticancer agents.
科学研究应用
4’-Demethyldehydropodophyllotoxin has a wide range of applications in scientific research:
作用机制
Target of Action
It is known that this compound exhibits cytotoxic and antitumor activity
Mode of Action
Its cytotoxic and antitumor activities suggest that it may interfere with cellular processes such as dna replication or protein synthesis, leading to cell death
Biochemical Pathways
Given its cytotoxic and antitumor properties, it is likely that this compound impacts pathways related to cell growth and division . More research is needed to identify the exact pathways and their downstream effects.
Result of Action
4’-Demethyldehydropodophyllotoxin has been reported to exhibit cytotoxic and antitumor activity . This suggests that the compound may induce cell death in cancer cells, thereby inhibiting tumor growth.
生化分析
Biochemical Properties
4’-Demethyldehydropodophyllotoxin plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules
Cellular Effects
4’-Demethyldehydropodophyllotoxin has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 4’-Demethyldehydropodophyllotoxin is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
准备方法
Synthetic Routes and Reaction Conditions: 4’-Demethyldehydropodophyllotoxin can be synthesized through several chemical routes. One common method involves the demethylation of podophyllotoxin derivatives. The reaction typically requires specific reagents and conditions to achieve the desired product with high purity and yield .
Industrial Production Methods: Industrial production of 4’-Demethyldehydropodophyllotoxin often involves the extraction from natural sources, such as the leaves of Podophyllum hexandrum. The extraction process includes solvent extraction, purification, and crystallization to obtain the compound in its pure form .
化学反应分析
Types of Reactions: 4’-Demethyldehydropodophyllotoxin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are crucial for modifying the compound to enhance its biological activities or to synthesize derivatives with improved properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions under appropriate conditions.
Major Products: The major products formed from these reactions include various derivatives of 4’-Demethyldehydropodophyllotoxin, which may exhibit enhanced or altered biological activities .
相似化合物的比较
Podophyllotoxin: A closely related lignan with similar cytotoxic and antitumor activities.
Etoposide: A derivative of podophyllotoxin used as an anticancer drug.
Teniposide: Another podophyllotoxin derivative with antitumor properties.
Uniqueness: 4’-Demethyldehydropodophyllotoxin is unique due to its specific structural modifications, which may result in different biological activities compared to its analogs. Its ability to be further modified to create novel derivatives with potentially improved therapeutic properties makes it a valuable compound in medicinal chemistry .
属性
IUPAC Name |
5-hydroxy-9-(4-hydroxy-3,5-dimethoxyphenyl)-6H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16O8/c1-25-15-3-9(4-16(26-2)20(15)23)17-10-5-13-14(29-8-28-13)6-11(10)19(22)12-7-27-21(24)18(12)17/h3-6,22-23H,7-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBMUNWUDCBRTKC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C2=C3C(=C(C4=CC5=C(C=C42)OCO5)O)COC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What are the main sources of 4'-Demethyldehydropodophyllotoxin, and what other similar compounds have been found in these plants?
A1: 4'-Demethyldehydropodophyllotoxin has been isolated from Dysosma pleiantha . This plant also contains other lignans such as podophyllotoxin, dehydropodophyllotoxin, 4'-demethylpodophyllotoxin, podophyllotoxone, and isopicropodophyllone . Another species, Dysosma versipellis, has been found to contain similar lignans, including podophyllotoxin, dehydropodophyllotoxin, 4'-demethylpodophyllotoxin, isopicropodophyllone, isodiphyllin, and L-picropodophyllotoxin glycosides . These findings suggest that Dysosma species are a potential source of various bioactive lignans.
Q2: What is the significance of identifying 4'-Demethyldehydropodophyllotoxin in Dysosma pleiantha?
A2: The identification of 4'-Demethyldehydropodophyllotoxin in Dysosma pleiantha is significant because it was the first reported instance of this compound being isolated from this specific plant species . This discovery contributes to our understanding of the phytochemical diversity within the Dysosma genus and highlights the potential of these plants as sources of novel bioactive compounds.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
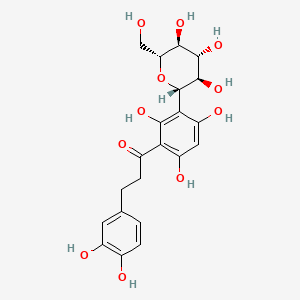
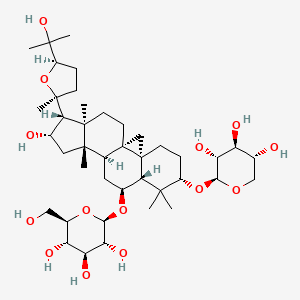
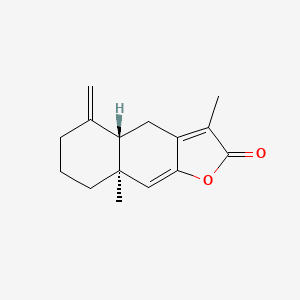
![[(2S,3R,4S,5R)-3-acetyloxy-5-hydroxy-2-[[(1R,3R,6S,9S,11S,12S,14S,15R,16R)-14-hydroxy-15-[(2R,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-12,16-dimethyl-9-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]oxan-4-yl] acetate](/img/structure/B600224.png)
